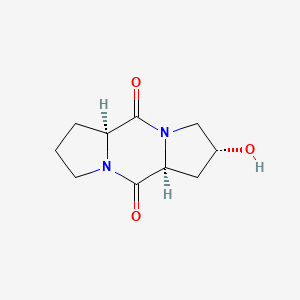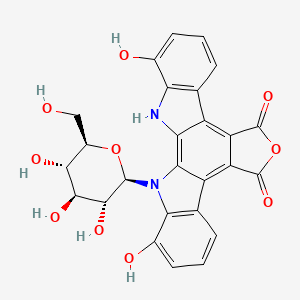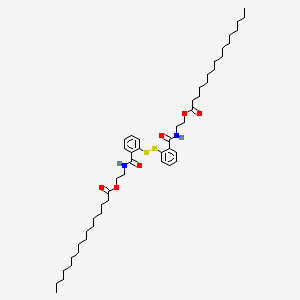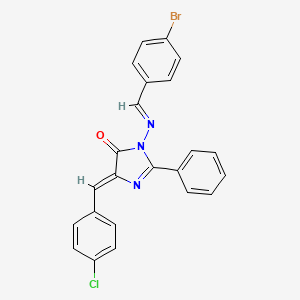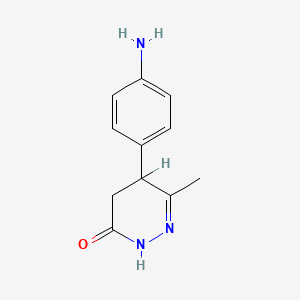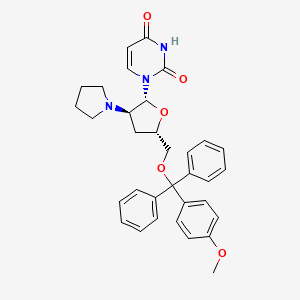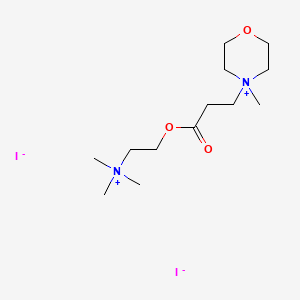
4-(2-Carboxyethyl)-4-methylmorpholinium iodide ester with choline iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Carboxyethyl)-4-methylmorpholinium iodide ester with choline iodide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a morpholinium ring, a carboxyethyl group, and choline iodide, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Carboxyethyl)-4-methylmorpholinium iodide ester with choline iodide typically involves a multi-step process. The initial step often includes the formation of the morpholinium ring, followed by the introduction of the carboxyethyl group. The final step involves esterification with choline iodide. Common reagents used in these reactions include morpholine, ethyl chloroacetate, and choline iodide. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems to monitor temperature, pressure, and pH levels ensures consistent quality and efficiency. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Carboxyethyl)-4-methylmorpholinium iodide ester with choline iodide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of carboxylic acids or ketones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of alcohols or amines.
Substitution: This reaction involves the replacement of one functional group with another, commonly observed in halogenation or alkylation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and halogenated derivatives. These products are often used as intermediates in further chemical synthesis or as final products in various applications.
Scientific Research Applications
4-(2-Carboxyethyl)-4-methylmorpholinium iodide ester with choline iodide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe in molecular biology experiments.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent or in the treatment of specific diseases.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(2-Carboxyethyl)-4-methylmorpholinium iodide ester with choline iodide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating biochemical reactions within cells. Its effects are mediated through binding to receptors or enzymes, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Carboxyethyl)-4-methylmorpholinium chloride
- 4-(2-Carboxyethyl)-4-methylmorpholinium bromide
- 4-(2-Carboxyethyl)-4-methylmorpholinium sulfate
Uniqueness
Compared to similar compounds, 4-(2-Carboxyethyl)-4-methylmorpholinium iodide ester with choline iodide exhibits unique properties due to the presence of the iodide ion and choline ester
Properties
CAS No. |
109127-46-0 |
|---|---|
Molecular Formula |
C13H28I2N2O3 |
Molecular Weight |
514.18 g/mol |
IUPAC Name |
trimethyl-[2-[3-(4-methylmorpholin-4-ium-4-yl)propanoyloxy]ethyl]azanium;diiodide |
InChI |
InChI=1S/C13H28N2O3.2HI/c1-14(2,3)7-12-18-13(16)5-6-15(4)8-10-17-11-9-15;;/h5-12H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
AORAZMOYQSVTKN-UHFFFAOYSA-L |
Canonical SMILES |
C[N+]1(CCOCC1)CCC(=O)OCC[N+](C)(C)C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,4S)-4-fluoro-1-[2-[(4-methyl-1-methylsulfonylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B12783295.png)


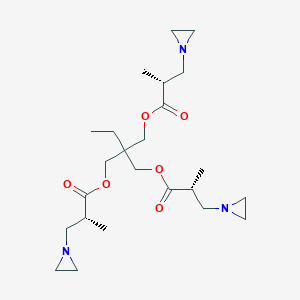
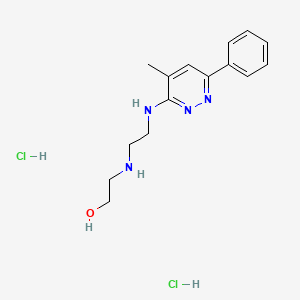
![1-[2-(9-chloro-6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]piperidine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12783334.png)
